Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate
Description
Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate (IUPAC name) is a brominated pyridine derivative with a molecular formula of C₁₁H₁₅BrN₂O₂ and an InChI key of CSPAXCUZZXKAFZ-UHFFFAOYSA-N . As described by Enamine, the compound is a liquid at room temperature, has a purity of ≥95%, and is classified under the "Danger" safety category due to its hazardous nature. It is stored at ambient conditions and is commercially available through Enamine (Ukraine) for research and development purposes. The compound’s structure features a pyridine core substituted with a bromine atom at position 3, a methyl group at position 5, and an amino-linked butanoate ester chain.
Properties
IUPAC Name |
methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-8-6-9(12)11(14-7-8)13-5-3-4-10(15)16-2/h6-7H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPAXCUZZXKAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NCCCC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162823-69-8 | |
| Record name | methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate typically involves multiple steps. One common method starts with the bromination of 3-methylpyridine to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst . Finally, the butanoate ester group is attached to the amino group through esterification reactions involving butanoic acid and methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like hydrogen gas, palladium catalyst, solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.
Reduction Reactions: Formation of amino derivatives from the reduction of nitro groups.
Scientific Research Applications
Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative overview of hypothetical analogs and their expected properties:
Table 1: Structural and Functional Comparison of Pyridine-Based Derivatives
Notes:
- Physical State: Bromine’s larger atomic radius and polarizability likely contribute to the liquid state of the target compound, whereas non-halogenated analogs (e.g., 5-methyl derivative) may solidify due to weaker intermolecular forces.
- Reactivity: The bromine atom in the target compound is critical for Suzuki-Miyaura or Ullmann coupling reactions, whereas chloro or non-halogenated analogs would exhibit diminished reactivity in such transformations.
- Safety: Brominated compounds generally pose higher toxicity risks compared to their chloro or non-halogenated counterparts, aligning with the "Danger" classification of the target compound .
Key Limitations in the Evidence:
The provided source lacks experimental data on pharmacokinetics, solubility, or synthetic yields for the target compound or its analogs. For instance:
- No comparative melting/boiling points or spectroscopic data (e.g., NMR, IR) are included.
Biological Activity
Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate, with the CAS number 2162823-69-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 287.15 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a methyl group, linked to a butanoate moiety.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains using methods such as the agar disc-diffusion method. The following table summarizes some findings regarding its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 nM | |
| Escherichia coli | 200 nM | |
| Proteus mirabilis | Active at 1 mM |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the pyridine ring may enhance its ability to penetrate bacterial membranes, thereby increasing its bioactivity.
Case Studies and Research Findings
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound demonstrated micromolar inhibition of specific mitotic kinesins in cancer cells, suggesting potential applications beyond antibacterial activity .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the compound's structure affect its biological activity. For instance, altering substituents on the pyridine ring significantly impacts potency against bacterial strains .
- Toxicity and Safety : Safety data indicate that while handling this compound, precautions should be taken to avoid exposure during pregnancy and lactation due to potential risks .
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate, and what reaction conditions are critical for high yields?
The synthesis typically involves coupling reactions between pyridine derivatives and amino-substituted esters. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing bromo and methyl groups to the pyridine ring. Key steps include:
- Use of 3-bromo-5-methylpyridine as a starting material, reacted with a protected amino ester under inert atmosphere (e.g., argon) .
- Microwave-assisted heating (140°C, 2 minutes) to accelerate coupling reactions, followed by purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
- Critical parameters: Catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride), solvent choice (e.g., dichloromethane), and anhydrous conditions to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the pyridine ring and ester linkage.
- HPLC-MS : Assess purity and detect trace impurities, especially brominated byproducts.
- Melting Point Analysis : Compare experimental values with literature (e.g., analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melt at 287.5–293.5°C) .
- Column Chromatography : Use solvent gradients (e.g., ethyl acetate/hexane) to isolate intermediates, as demonstrated in pyridine derivative syntheses .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of this compound’s synthesis?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing Catalyst Systems : Switch from Pd(PPh₃)₂Cl₂ to Buchwald-Hartwig catalysts for improved amine coupling efficiency.
- Microwave Irradiation : Reduce reaction time and improve regioselectivity (e.g., 140°C for 2 minutes in sealed tubes) .
- Purification Refinement : Use preparative HPLC instead of gravity filtration to recover polar byproducts, as seen in similar pyridine syntheses (e.g., 11.1% yield improvement after HCl salt precipitation) .
Q. How should contradictory data in biological activity studies (e.g., anti-inflammatory vs. no activity) be analyzed?
- Dose-Response Curves : Confirm activity thresholds using assays like COX-2 inhibition or NF-κB reporter systems.
- Metabolic Stability Tests : Assess if rapid degradation in cell culture (vs. in vivo) explains discrepancies, as observed in analogs like methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate .
- Orthogonal Assays : Combine enzyme inhibition data with transcriptomic profiling to validate target engagement .
Q. What computational methods are suitable for predicting this compound’s structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Model electronic effects of the bromo and methyl groups on pyridine ring reactivity.
- Molecular Docking : Simulate binding to biological targets (e.g., kinase domains) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME can estimate solubility and metabolic pathways, critical for optimizing analogs .
Methodological Challenges and Solutions
Q. How can researchers address solubility issues in pharmacological assays?
Q. What strategies improve reproducibility in scaling up synthesis?
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst ratio) to identify robust conditions .
Data Interpretation and Optimization
Q. How to analyze conflicting spectroscopic data (e.g., unexpected peaks in NMR)?
Q. What are best practices for validating biological activity in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
